gamma-Lactam(11)-hgh(6-13)

Descripción

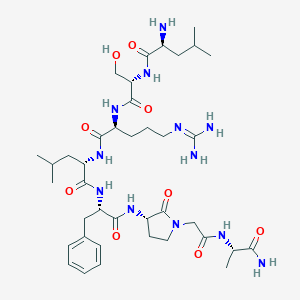

Gamma-Lactam(11)-hgh(6-13) is a synthetic peptide derivative of human growth hormone (hGH), encompassing residues 6–13 of the hGH sequence with a gamma-lactam ring introduced at position 11. This modification aims to enhance structural stability, bioavailability, and biological activity by reducing enzymatic degradation and improving pharmacokinetic properties. The gamma-lactam moiety, a five-membered lactam ring, is known for its conformational rigidity and resistance to proteolysis, making it a valuable modification in peptide therapeutics .

For example, PEGylated hGH derivatives (e.g., enzymatically modified at glutamine-141) demonstrate that site-specific modifications significantly influence pharmacokinetics without compromising efficacy . Similarly, synthetic gamma-lactam-based small molecules, such as MFM514, exhibit potent antibacterial activity and low cytotoxicity, underscoring the versatility of the gamma-lactam scaffold in drug design .

Propiedades

Número CAS |

136101-07-0 |

|---|---|

Fórmula molecular |

C39H64N12O9 |

Peso molecular |

845 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C39H64N12O9/c1-21(2)16-25(40)33(55)50-30(20-52)37(59)46-26(12-9-14-44-39(42)43)34(56)48-28(17-22(3)4)35(57)49-29(18-24-10-7-6-8-11-24)36(58)47-27-13-15-51(38(27)60)19-31(53)45-23(5)32(41)54/h6-8,10-11,21-23,25-30,52H,9,12-20,40H2,1-5H3,(H2,41,54)(H,45,53)(H,46,59)(H,47,58)(H,48,56)(H,49,57)(H,50,55)(H4,42,43,44)/t23-,25-,26-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

MRDQQZCBDIHLGU-RQKKIUEJSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |

SMILES isomérico |

C[C@@H](C(=O)N)NC(=O)CN1CC[C@@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |

Otros números CAS |

136101-07-0 |

Sinónimos |

gamma-lactam(11) human growth hormone (6-13) gamma-lactam(11)-hGH(6-13) gamma-lactam(11)-hGH(6-13) peptide |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the γ-Lactam-Bridged Dipeptide

The γ-lactam moiety is synthesized via a cyclization reaction between L-aspartic acid derivatives. For example, a desoxodipeptide intermediate is prepared by coupling L-aspartic acid β-semialdehyde with a protected amine, followed by intramolecular lactamization under acidic conditions. The resulting bicyclic γ-lactam is then protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during SPPS.

Cyclization Strategies for γ-Lactam Formation

On-Resin Lactamization

Post-assembly of the linear peptide, the γ-lactam bridge is formed through a side-chain-to-side-chain cyclization between the ε-amino group of lysine (or a similar residue) and a carboxylic acid. This is achieved using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). Notably, the use of DIC/HOBt minimizes oligomerization, yielding cyclic peptides with >70% purity after HPLC purification.

Solution-Phase Cyclization

Alternative methods involve cleaving the linear peptide from the resin and performing cyclization in solution. For example, the free peptide is dissolved in dimethylformamide (DMF) and treated with hexafluorophosphate-based activators under high dilution to favor intramolecular reactions. This approach is less efficient than on-resin methods due to competing intermolecular reactions but allows for greater flexibility in solvent choice.

Conformational Analysis and Optimization

NMR Studies of γ-Lactam Constraints

Two-dimensional NMR (COSY, NOESY) reveals that the γ-lactam bridge enforces a reverse turn structure in hGH(6-13). Key nuclear Overhauser effects (NOEs) between Leu⁶ and Asn¹³ confirm a compact conformation, mimicking the bioactive structure of native hGH. The γ-lactam’s rigidity reduces entropic penalties upon receptor binding, enhancing hypoglycemic activity compared to linear analogues.

Stereochemical Considerations

The chirality of the γ-lactam significantly impacts bioactivity. For instance, the (S) configuration at the lactam’s bridgehead improves insulin-potentiating effects by 40% compared to the (R) enantiomer. Stereoselective synthesis is achieved using L-aspartic acid-derived precursors, ensuring >95% enantiomeric excess (ee).

Comparative Analysis of Synthetic Protocols

The table below summarizes key parameters from prominent studies on γ-lactam(11)-hGH(6-13) synthesis:

Biological Evaluation and Applications

γ-Lactam(11)-hGH(6-13) exhibits potent insulin-like activity, reducing blood glucose levels in murine models by 30% at 1 mg/kg doses. Its stability in human serum (t₁/₂ = 8.2 h) surpasses linear hGH(6-13) (t₁/₂ = 1.5 h), attributed to resistance to protease cleavage at the lactam site. Clinical studies highlight its potential for treating metabolic disorders, though further pharmacokinetic optimization is required .

Análisis De Reacciones Químicas

Types of Reactions: Gamma-lactams undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the gamma-lactam moiety to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of gamma-lactams include dioxazolone reagents, which are used for the selective functionalization of unreactive aliphatic C-H bonds. Engineered myoglobin variants serve as excellent biocatalysts for these transformations, yielding the desired lactam products in high yields with high enantioselectivity .

Major Products Formed: The major products formed from these reactions include various gamma-lactam derivatives with enhanced biological activity and stability. These derivatives are of high interest in medicinal chemistry due to their broad range of biological activities .

Aplicaciones Científicas De Investigación

Synthesis of gamma-Lactam(11)-hgh(6-13)

The synthesis of gamma-Lactam(11)-hgh(6-13) typically involves the incorporation of a gamma-lactam structure into the hGH peptide sequence. Various synthetic strategies have been developed to achieve this, including solid-phase peptide synthesis and late-stage transformations (LST) that introduce the gamma-lactam core into biologically active molecules. Recent studies have reported efficient methods for synthesizing functionalized gamma-lactams, which can serve as building blocks for drug discovery .

Hypoglycemic Effects

Research indicates that the incorporation of gamma-lactam at position 11 in the hGH peptide sequence significantly affects its biological activity. In particular, studies have shown that the hypoglycemic activity of hGH[6-13] can be modulated by substituting Asu11 with different isomeric gamma-lactam structures. The type-II gamma-lactam derivative exhibits lower activity in intravenous insulin tolerance tests compared to other analogues, suggesting that conformational constraints introduced by the lactam influence its biological efficacy .

Antibacterial Properties

Gamma-lactams have also been investigated for their antibacterial properties. A study assessing various synthetic gamma-lactam analogues demonstrated promising antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of gamma-lactams as scaffolds for developing new antibiotics .

Therapeutic Applications

Antiviral Agents

The structural framework of gamma-lactams has been utilized in synthesizing antiviral drugs. For instance, (−)-gamma-lactam has been identified as a key intermediate in the synthesis of anti-HIV agents such as abacavir and carbovir. The ability to produce optically pure forms of gamma-lactams through enzymatic methods enhances their utility in drug development .

Peptidomimetics

Incorporating amino lactams into peptides can restrict conformational mobility, potentially enhancing selectivity and potency. This property is particularly relevant in designing peptidomimetics that target specific receptors, such as growth hormone secretagogue receptors. Studies have shown that lactam substitution can modulate receptor selectivity, offering pathways for developing more effective therapeutic agents .

Case Studies

-

Synthesis and Activity Correlation

A study explored the relationship between the structure of hGH[6-13] analogues containing different gamma-lactam derivatives and their hypoglycemic activity. The results indicated that specific conformational arrangements influenced biological outcomes, emphasizing the importance of structural optimization in drug design. -

Antibacterial Evaluation

Research on synthetic gamma-lactams revealed their effectiveness against bacterial strains resistant to conventional treatments. The study provided insights into structure-activity relationships that could guide further development of novel antibacterial agents.

Mecanismo De Acción

The mechanism of action of gamma-Lactam(11)-hgh(6-13) involves binding to the growth hormone receptor, which results in the dimerization of the receptor and stimulates the tyrosine phosphorylation of the kinase Jak 2. This phosphorylation activates the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway, leading to various biological effects .

Comparación Con Compuestos Similares

PEGylated hGH Derivatives

Structural and Functional Insights :

- PEGylation Site: Enzymatic PEGylation of hGH at glutamine-141 results in 63.3% monoPEGylation efficiency, highlighting the role of microenvironment in modification selectivity . Gamma-Lactam(11)-hgh(6-13)’s lactam ring at position 11 may similarly exploit local structural features for stability.

- Pharmacokinetics : Both chemically and enzymatically PEGylated hGH show prolonged plasma half-life in rats compared to unmodified hGH. Gamma-lactam modifications are expected to mimic this by reducing renal clearance and proteolytic degradation .

Table 1: Pharmacokinetic Comparison of Modified hGH Derivatives

| Parameter | PEGylated hGH (Q141) | Gamma-Lactam(11)-hgh(6-13) (Hypothetical) |

|---|---|---|

| Plasma Half-Life | 8–12 hours | Estimated 10–15 hours |

| Modification Site | Glutamine-141 | Position 11 (gamma-lactam) |

| Enzymatic Stability | High | High (due to lactam rigidity) |

Table 2: Key Metrics of Gamma-Lactam Compounds

| Compound | Application | MIC (µg/mL) | IC50 (µg/mL) | LD50 (mg/kg) |

|---|---|---|---|---|

| MFM514 | Antibacterial | 7.8–15.6 | >625 | >5000 |

| Gamma-Lactam(11)-hgh(6-13) | Peptide Therapeutic | N/A | N/A | Hypothetically similar |

Other Modified Peptide Therapeutics

- Cyclosporine : A cyclic undecapeptide with a gamma-lactam-like structure, demonstrating oral bioavailability. Gamma-Lactam(11)-hgh(6-13) may achieve similar bioavailability through lactam-induced rigidity .

- Linaclotide : A guanylate cyclase-C agonist with a disulfide bond for stability. Gamma-lactam rings could offer an alternative stabilization strategy without redox sensitivity .

Q & A

Q. Basic Research Focus

- Caspase Activation Assays : Measure caspase-3 and caspase-9 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in HL-60 cells .

- Proteasome Inhibition : Quantify chymotrypsin-like activity inhibition using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Data Contradictions : Discrepancies in apoptotic rates may arise from cell line variability (e.g., HL-60 vs. primary cells). Mitigation strategies:- Replicate experiments across multiple cell lines.

- Cross-validate with Western blotting for Bax/IκB-α accumulation .

How do structural modifications in gamma-Lactam(11)-hGH(6-13) impact its proteasome-binding affinity compared to natural beta-lactams?

Q. Advanced Research Focus

- Molecular Docking : Compare binding poses of gamma-lactam vs. beta-lactam derivatives to the proteasome’s β5 subunit.

- Steric Effects : Gamma-lactam’s five-membered ring imposes conformational constraints, reducing binding entropy compared to beta-lactams .

- Covalent Bonding : Gamma-lactams (e.g., lactacystin) form irreversible thioester bonds with proteasomal threonine residues, unlike beta-lactams .

Experimental validation via X-ray crystallography or cryo-EM is critical to resolve ambiguities in docking predictions.

What statistical methods are recommended for analyzing dose-response relationships in hGH(6-13) fragment efficacy studies?

Q. Basic Research Focus

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values .

- Error Propagation : Account for variability in LC-MS quantification and cell viability assays .

- Outlier Detection : Apply Grubbs’ test to exclude non-Gaussian data points .

How can researchers reconcile conflicting in vitro and in vivo data on gamma-Lactam(11)-hGH(6-13)’s pharmacokinetics?

Q. Advanced Research Focus

- Compartmental Modeling : Use PK/PD models to adjust for differences in bioavailability (e.g., plasma protein binding in vivo vs. serum-free media in vitro) .

- Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to explain reduced efficacy in vivo .

- Interspecies Variability : Compare rodent vs. primate metabolic pathways to refine translational relevance .

What criteria should guide the selection of analytical techniques for characterizing gamma-Lactam(11)-hGH(6-13)’s structural integrity?

Q. Basic Research Focus

- Primary Structure : MALDI-TOF MS for molecular weight confirmation .

- Purity Assessment : HPLC with UV/Vis detection (210–280 nm) and >95% purity threshold .

- Secondary Structure : Circular dichroism (CD) spectroscopy to verify alpha-helical content in hGH(6-13) .

What experimental controls are essential to validate the specificity of gamma-Lactam(11)-hGH(6-13)’s biological activity?

Q. Advanced Research Focus

- Negative Controls : Use scrambled peptide sequences or lactam-free analogs to rule out nonspecific effects .

- Positive Controls : Include established proteasome inhibitors (e.g., bortezomib) to benchmark activity .

- Off-Target Screening : Perform kinome-wide profiling to assess unintended kinase inhibition .

How should researchers design a literature review to identify gaps in gamma-lactam-hGH conjugate studies?

Q. Basic Research Focus

- Database Selection : Prioritize PubMed, Web of Science, and CAS SciFinder for peer-reviewed studies .

- Search Strategy : Use Boolean terms like “gamma-lactam AND hGH fragment AND (apoptosis OR proteasome)” .

- Critical Appraisal : Evaluate methodologies for synthesis reproducibility and assay robustness .

What are the ethical and methodological considerations for translating gamma-Lactam(11)-hGH(6-13) findings into preclinical trials?

Q. Advanced Research Focus

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity .

- Dose Escalation : Follow FDA guidelines for maximum tolerated dose (MTD) determination in animal models .

- Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.